1-Methylfluoranthene

Descripción general

Descripción

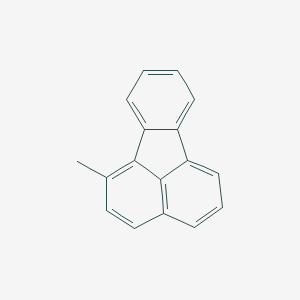

1-Methylfluoranthene (CAS No. 25889-60-5), a methylated derivative of fluoranthene, is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused four-ring structure with a methyl group (-CH₃) substituted at the 1-position. It has a molecular weight of 216 g/mol and is commonly identified in environmental samples as a marker of incomplete combustion processes, such as biomass burning, wood smoke, and diesel particulate matter . Its presence in archaeological materials and occupational exposure studies highlights its persistence and environmental relevance . Analytical methods, such as 2D-LC/2D-GC systems, have been optimized to separate this compound from co-eluting compounds like 11H-benzo[a]fluorene (m/z 216), underscoring its structural complexity and detection challenges .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methylfluoranthene can be synthesized through various organic reactions. One common method involves the alkylation of fluoranthene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. it can be produced in small quantities for research purposes using the aforementioned synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylfluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

Oxidation: Formation of fluoranthenequinone.

Reduction: Formation of dihydro-1-methylfluoranthene.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Environmental Chemistry

1-Methylfluoranthene is utilized as a model compound to investigate the behavior of PAHs in environmental contexts. Research has shown that it can serve as an indicator for the presence of other PAHs and their degradation products in contaminated environments. Its stability and mutagenic properties make it particularly useful for studying the environmental fate of PAHs under various conditions, including photochemical reactions and biodegradation processes .

Toxicology and Mutagenesis

The compound's mutagenic properties have led to its inclusion in studies aimed at understanding the mechanisms of mutagenesis. For instance, research indicates that this compound can intercalate into DNA, causing structural disruptions that may lead to mutations and potentially carcinogenesis. Studies have demonstrated that exposure to this compound can result in increased mutation rates in bacterial and mammalian cell lines, highlighting its relevance in genetic research and cancer studies .

Material Science

In material science, this compound is explored for its electronic properties, particularly in the development of organic semiconductors. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique electronic structure facilitates charge transport, which is critical for efficient device performance .

Photochemistry

The compound plays a significant role in photochemical studies, particularly concerning its formation during the photoreactions of bridged polycyclic chlorides. Research has shown that under specific irradiation conditions, this compound can be produced as a key product, providing insights into the reactivity of PAHs under different excited states.

Case Study 1: Mutagenicity Assessment

A study assessed the mutagenic effects of this compound using bacterial assays (Ames test). The results indicated a dose-dependent increase in mutagenicity, supporting its classification as a potential carcinogen. The study emphasized the importance of further investigating the compound's metabolic pathways and interactions with cellular components to understand its health impacts better .

Case Study 2: Environmental Monitoring

Research conducted on air pollution markers identified this compound as a significant component of diesel exhaust emissions. The study utilized advanced chromatographic techniques to quantify PAH levels in urban air samples, linking high concentrations of this compound to increased respiratory issues among exposed populations. The findings underscored the necessity for continuous monitoring of PAHs as part of public health initiatives .

Chemical Properties and Synthetic Routes

Mecanismo De Acción

The mechanism by which 1-Methylfluoranthene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s planar structure allows it to insert between DNA base pairs, disrupting normal cellular processes. Additionally, it can generate reactive oxygen species (ROS) during metabolic activation, leading to oxidative stress and damage to cellular components .

Comparación Con Compuestos Similares

Structural Isomers and Methylated PAHs

1-Methylfluoranthene belongs to a class of alkylated PAHs (alkyl-PAHs), which exhibit distinct physicochemical and toxicological properties compared to their parent compounds. Key structural analogs include:

Key Observations :

- Positional Isomerism : Methyl substitution at different positions (e.g., 1-, 3-, or 8-) influences chromatographic separation and environmental distribution. For example, 3-methylfluoranthene is more abundant in diesel particulate matter than the 1-methyl isomer .

- Detection Sensitivity : this compound exhibits higher detection limits (LOD = 46.2 ng) compared to fluoranthene (LOD = 2.15 ng), likely due to reduced volatility or ionization efficiency .

Environmental Behavior and Sources

- Combustion Sources : this compound is a biomarker for wood smoke and biomass combustion, alongside other methyl-PAHs (e.g., 1-methylanthracene, 3,6-dimethylphenanthrene) .

- Diesel Emissions : Certified values in Standard Reference Material 1650b (Diesel Particulate Matter) confirm its presence at 3.09 ± 0.07 µg/g, lower than 3-methylfluoranthene (6.58 ± 0.21 µg/g) .

- Aquatic Systems : Alkyl-PAHs like this compound are monitored in scrubber water using HS-SPME-GC–MS/MS due to their persistence and solubility in organic solvents .

Toxicity and Regulatory Status

- Health Risks : Its inclusion in firefighter exposure studies links it to vascular dysfunction and thrombus formation, though mechanistic studies are needed .

Analytical Challenges and Methodologies

Actividad Biológica

1-Methylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its potential carcinogenic effects and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is an alkylated derivative of fluoranthene, characterized by the addition of a methyl group at the first position. Its molecular formula is C15H12, and it exhibits properties typical of PAHs, including hydrophobicity and potential bioaccumulation in living organisms.

This compound, like other PAHs, exerts its biological effects primarily through interactions with the aryl hydrocarbon receptor (AhR). This receptor is involved in the regulation of various genes related to xenobiotic metabolism and is a critical mediator of the toxic effects associated with PAH exposure. Studies indicate that methylated PAHs may exhibit greater potency than their parent compounds in activating AhR-mediated pathways .

Toxicity and Carcinogenicity

Research has shown that this compound can induce toxic responses in various biological systems. Notably, it has been implicated in carcinogenic processes:

- In vivo Studies : In experimental models, this compound has demonstrated tumorigenic potential. A study involving intraperitoneal injection into newborn mice indicated positive results for carcinogenicity .

- Comparative Potency : Methylated derivatives of PAHs, including this compound, have been found to be more potent in inducing AhR-mediated toxicity compared to their non-methylated counterparts. For example, methylated forms of phenanthrene were reported to be 2 to 5 times more potent than phenanthrene itself .

Case Studies

Several case studies highlight the environmental and health impacts associated with exposure to this compound:

- Firefighters' Exposure : A systematic review found that firefighters are at an elevated risk for cancers associated with PAH exposure due to inhalation and dermal contact during fire suppression activities. The study suggests that compounds like this compound contribute significantly to this risk .

- Environmental Contamination : Research on contaminated soils revealed that alkylated PAHs, including this compound, are prevalent in environments affected by industrial activities and combustion processes. Their persistence in the environment raises concerns about long-term exposure risks .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Giesy et al. (2020) | In vitro luciferase assays | Induced significant luciferase activity via AhR |

| Yang et al. (2014) | Comparative toxicity analysis | Methylated PAHs exhibited higher potency |

| NCBI Report | Carcinogenicity testing in mice | Positive results for tumor induction |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 1-Methylfluoranthene in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or methylation of fluoranthene derivatives under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment is conducted via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection . For novel derivatives, X-ray crystallography may be employed to resolve stereochemical ambiguities.

Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred due to its sensitivity and specificity for polycyclic aromatic hydrocarbons (PAHs). Internal standards (e.g., deuterated analogs like this compound-d10) are critical for correcting matrix effects . For complex matrices (e.g., diesel particulate matter), tandem mass spectrometry (MS/MS) enhances selectivity. Quantitation limits are typically in the µg/L range for liquid samples and ng/g for solids, validated against certified reference materials (CRMs) such as NIST SRM 1650b .

Q. How is this compound detected and monitored in environmental matrices, and what are its primary sources?

- Methodological Answer : Environmental monitoring employs solid-phase extraction (SPE) for water samples and Soxhlet extraction for sediments/particulates, followed by GC-MS analysis. Principal sources include incomplete combustion of organic matter (e.g., vehicular emissions, industrial processes). Isomer-specific profiling (e.g., differentiating this compound from 3-Methylfluoranthene) is essential for source apportionment studies .

Advanced Research Questions

Q. What challenges arise in resolving structural isomers of this compound, and how can they be addressed experimentally?

- Methodological Answer : Isomeric differentiation (e.g., 1- vs. 3-Methylfluoranthene) requires advanced chromatographic separation, such as reverse-phase HPLC with phenyl-modified stationary phases. Retention indices and fragmentation patterns in MS/MS provide additional discrimination. Computational modeling (e.g., density functional theory) predicts thermodynamic stability and reaction pathways, aiding in isomer identification .

Q. How should researchers address contradictions in reported toxicity data for this compound across studies?

- Methodological Answer : Discrepancies often stem from variations in experimental models (e.g., in vitro vs. in vivo), exposure durations, or metabolite profiling. Meta-analyses should standardize data using effect size metrics (e.g., IC50, EC50) and assess confounding factors (e.g., solvent carriers, cell line variability). Reproducibility requires adherence to OECD guidelines for ecotoxicological assays .

Q. What experimental designs are optimal for studying the photodegradation of this compound in aquatic systems?

- Methodological Answer : Simulated sunlight exposure systems with controlled UV intensity (e.g., 300–400 nm) are used to study photolysis kinetics. Reaction intermediates are tracked via liquid chromatography (LC)-Orbitrap MS. Quantum yield calculations and radical scavenger experiments (e.g., using tert-butanol for hydroxyl radical inhibition) elucidate degradation pathways .

Q. How can bioaccumulation potential of this compound be modeled in food chains?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models integrate octanol-water partition coefficients (log Kow) and biotransformation rates. Field validation involves trophic magnification factors (TMFs) derived from apex predator tissue analysis (e.g., fish liver, bird eggs) .

Q. What spectroscopic techniques best differentiate this compound from co-eluting PAHs in complex mixtures?

- Methodological Answer : Synchronous fluorescence spectroscopy (SFS) exploits Stokes shifts for PAH discrimination. Two-dimensional NMR (e.g., COSY, NOESY) resolves overlapping proton signals in mixtures. For real-time analysis, laser-induced fluorescence (LIF) coupled with capillary electrophoresis offers rapid isomer identification .

Q. Methodological Best Practices

- Data Validation : Use CRMs (e.g., NIST SRM 1650b) for instrument calibration and recovery studies .

- Statistical Reporting : Include confidence intervals for toxicity endpoints (e.g., LC50) and ANOVA for inter-group comparisons .

- Ethical Compliance : Adhere to institutional review protocols for ecotoxicological studies involving live organisms .

Propiedades

IUPAC Name |

1-methylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-10-12-5-4-8-15-13-6-2-3-7-14(13)16(11)17(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJQJDCUHJRGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180538 | |

| Record name | 1-methylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25889-60-5 | |

| Record name | 1-Methylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76PHN4611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.